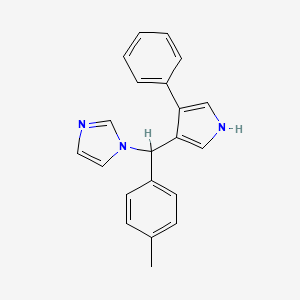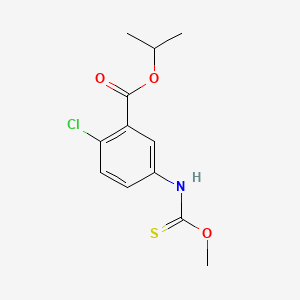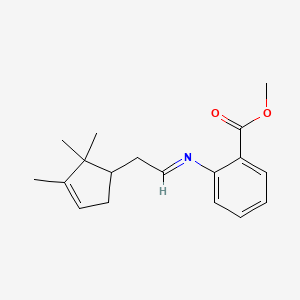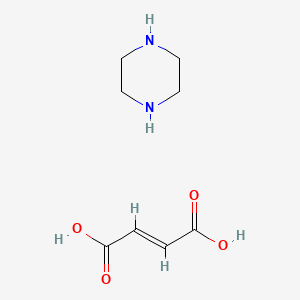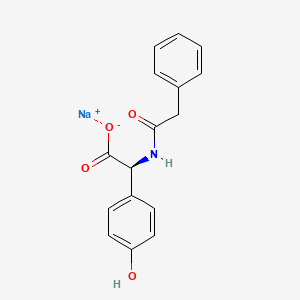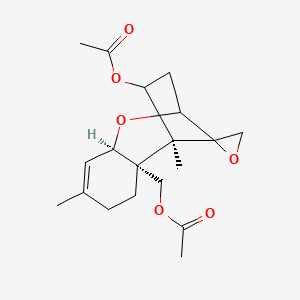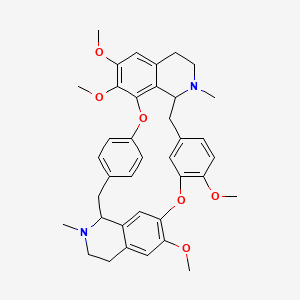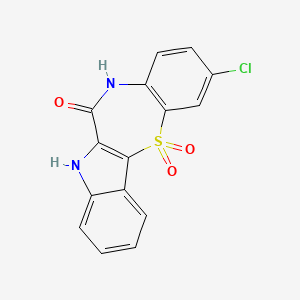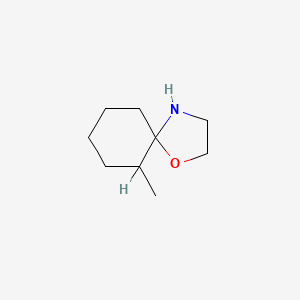![molecular formula C19H16N4O4 B12675323 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol CAS No. 94023-26-4](/img/structure/B12675323.png)
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrobenzoquinoline core substituted with a nitrophenylazo group and hydroxyl groups. Its molecular formula is C17H15N3O3, and it is known for its vibrant color due to the azo group.
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the benzoquinoline structure.
Reduction and Hydroxylation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the azo group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The hydroxyl groups on the quinoline ring can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound’s vibrant color makes it useful in dye manufacturing and as a colorant in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-6-methylbenzo[H]quinoline: This compound lacks the azo and hydroxyl groups, making it less reactive and less versatile in chemical reactions.
1,2,3,4-Tetrahydro-6-propylbenzo[H]quinoline: Similar to the methyl derivative, this compound also lacks the azo and hydroxyl groups, limiting its applications in scientific research.
The presence of the azo and hydroxyl groups in this compound makes it unique and more versatile compared to its analogs .
Propriétés
Numéro CAS |
94023-26-4 |
|---|---|
Formule moléculaire |
C19H16N4O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
6-[(4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H16N4O4/c24-14-8-11-9-16(22-21-12-4-6-13(7-5-12)23(26)27)18-15(19(11)20-10-14)2-1-3-17(18)25/h1-7,9,14,20,24-25H,8,10H2 |
Clé InChI |
WVJOJDCLAFKLPC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


